4-Methoxybenzo[d]oxazole-2(3H)-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-3-2-4-6-7(5)9-8(12)11-6/h2-4H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQYHNDFKVAMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737891 | |
| Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-39-5 | |
| Record name | 4-Methoxy-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Methoxybenzo D Oxazole 2 3h Thione
Retrosynthetic Analysis of the 4-Methoxybenzo[d]oxazole-2(3H)-thione Scaffold
A logical retrosynthetic analysis of this compound involves two primary disconnections of the heterocyclic ring. The most strategic approach is to disconnect the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds associated with the thiocarbonyl group. This pathway simplifies the target molecule to its key precursors: a substituted ortho-aminophenol and a one-carbon thiocarbonyl source.
This disconnection strategy points to 2-amino-3-methoxyphenol as the essential aromatic building block. This precursor contains the requisite ortho-amino and hydroxyl groups in the correct spatial arrangement for cyclization, along with the methoxy (B1213986) substituent at the desired position. The second component is a C1 synthon capable of introducing the thiocarbonyl (C=S) group, with carbon disulfide (CS₂) being the most common and practical reagent for this transformation. This approach is favored due to the commercial availability and reactivity of the starting materials.
Established Synthetic Routes to this compound
The established routes for synthesizing the benzoxazole-2(3H)-thione core are primarily based on the cyclocondensation reaction between an o-aminophenol and a thiocarbonylating agent.
The reaction of 2-amino-3-methoxyphenol with carbon disulfide is the most direct and widely adopted method. This transformation can be performed as a one-pot synthesis . In this approach, the reactants are combined in a suitable solvent, typically in the presence of a base. The reaction proceeds through an intermediate dithiocarbamate salt, which is not isolated but undergoes in-situ cyclization upon heating, accompanied by the elimination of hydrogen sulfide, to yield the final product. The simplicity and efficiency of this one-pot method make it highly attractive for laboratory-scale synthesis.
The primary precursor for the synthesis is 2-amino-3-methoxyphenol . The key thiocarbonylating agent is carbon disulfide (CS₂) . The reaction is typically facilitated by a base, which deprotonates the phenol and amine groups, increasing their nucleophilicity. Common bases include potassium hydroxide (KOH) or organic amines like triethylamine (TEA). The choice of solvent is also critical, with alcohols such as ethanol or methanol being frequently used. The reaction generally requires heating to drive the cyclization and elimination steps.
| Precursor 1 | Precursor 2 | Reagent/Base | Solvent | Typical Conditions | Reference Principle |
|---|---|---|---|---|---|
| 2-amino-3-methoxyphenol | Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Ethanol | Reflux, 4-8 hours | Reaction of anilines with CS₂ wikipedia.org |
| 2-amino-3-methoxyphenol | Carbon Disulfide (CS₂) | Triethylamine (TEA) | Pyridine | 80-100 °C, 6-12 hours | General benzazole synthesis beilstein-journals.org |
| 2-amino-3-methoxyphenol | Thiophosgene (CSCl₂) | Pyridine or TEA | Dichloromethane (DCM) or Chloroform | 0 °C to room temperature, 2-4 hours | Alternative thiocarbonylation |
Advanced Synthetic Approaches and Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and use less energy. These principles have been applied to the synthesis of benzoxazole (B165842) derivatives, and such approaches are readily adaptable for this compound. nih.gov
While the conventional synthesis is often base-mediated, catalytic methods can enhance the reaction rate and yield. The use of heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H), can facilitate the condensation and cyclization steps under milder conditions. ajchem-a.com These catalysts offer the advantage of easy separation from the reaction mixture via an external magnet and can be recycled multiple times, aligning with green chemistry principles. nih.gov Lewis acids or solid acid catalysts could also potentially be employed to activate the precursor molecules, although this is more common in syntheses involving aldehydes or carboxylic acids rather than carbon disulfide.
The application of alternative energy sources has proven highly effective in accelerating the synthesis of benzoxazole heterocycles. eurekaselect.combenthamdirect.comresearchgate.net
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. scienceandtechnology.com.vnmdpi.com For the synthesis of this compound, reacting 2-amino-3-methoxyphenol with carbon disulfide under microwave irradiation can drastically reduce the reaction time from several hours to mere minutes. researchgate.net This method often leads to higher yields and cleaner product formation by minimizing the thermal decomposition of reactants and products. benthamdirect.com
Sonochemical Syntheses: Ultrasound irradiation provides another green synthetic route. bohrium.com The process of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. researchgate.netresearchgate.net A sonochemical approach for this synthesis would involve irradiating a mixture of the precursors in a suitable solvent at or near room temperature, offering an energy-efficient alternative to conventional heating. researchgate.net
| Method | Typical Conditions | Advantages | Reference Principle |
|---|---|---|---|
| Conventional Heating | Reflux for 4-12 hours | Simple setup, well-established | Standard organic synthesis |
| Microwave-Assisted | Irradiation (100-300 W) for 5-15 minutes | Drastic reduction in reaction time, often higher yields, energy efficient | Microwave synthesis of benzoxazoles eurekaselect.combenthamdirect.com |
| Sonochemical (Ultrasound) | Irradiation (e.g., 45 kHz) at room temperature for 10-30 minutes | Energy efficient, mild conditions (room temp.), short reaction times | Ultrasound synthesis of benzoxazoles researchgate.netresearchgate.net |
| Heterogeneous Catalysis | Magnetic nanoparticles, 50-80 °C, 1-2 hours | Easy catalyst recovery and reuse, milder conditions, reduced waste | Nanoparticle-catalyzed synthesis ajchem-a.com |
Derivatization Strategies and Analogue Synthesis
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications are primarily aimed at exploring and optimizing the compound's biological activity. Derivatization strategies typically focus on the functional groups of the molecule, namely the thione group and the secondary amine within the oxazole (B20620) ring, as well as the aromatic benzene (B151609) ring.
Functional Group Modifications of this compound
The presence of the thione/thiol tautomerism in the this compound moiety allows for versatile functionalization at the sulfur and nitrogen atoms. The exocyclic sulfur and the nitrogen atom of the ring are key sites for coordination and modification. nih.gov
S-Alkylation and S-Acylation: The sulfur atom, in its thiol form (4-methoxy-1,3-benzoxazole-2-thiol), is a nucleophilic center and can readily undergo S-alkylation or S-acylation. The reaction of the parent compound with various alkyl or acyl halides in the presence of a base leads to the formation of S-substituted derivatives. For instance, the reaction with ethyl chloroacetate (B1199739) can yield the corresponding S-substituted ester. nih.gov The choice of base and reaction conditions can influence the selectivity between N- and S-acylation. researchgate.net
N-Acylation: The nitrogen atom of the benzoxazole ring can be acylated using acylating agents such as acetic anhydride or acyl chlorides. researchgate.net This modification introduces an acyl group onto the nitrogen atom, altering the electronic and steric properties of the molecule. N-acyl derivatives of benzoxazole-2-thiones have been explored for their potential as acylating agents themselves. researchgate.net
The following table provides an overview of potential functional group modifications based on the reactivity of the benzoxazole-2-thione core:
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Product Class |
| S-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Thioether (-S-R) | 2-(Alkylthio)benzoxazoles |
| S-Acylation | Acyl halides (e.g., CH₃COCl) | Thioester (-S-COR) | S-Acyl-2-mercaptobenzoxazoles |
| N-Acylation | Acyl halides, Anhydrides | N-Acyl (-N-COR) | 3-Acyl-benzoxazole-2-thiones |
| N-Alkylation | Alkyl halides (under specific conditions) | N-Alkyl (-N-R) | 3-Alkyl-benzoxazole-2-thiones |
Exploration of Substituent Effects on Synthetic Yields and Purity
The nature and position of substituents on the benzene ring of the benzoxazole core can significantly impact the synthetic yield and purity of the final products. The 4-methoxy group in the target compound is an electron-donating group, which can influence the reactivity of the starting materials during synthesis.
In the synthesis of 2-substituted benzoxazoles, the electronic properties of the substituents on the 2-aminophenol precursor play a crucial role. Studies on related benzoxazole syntheses have shown that electron-donating groups can enhance the reaction rate and yield. For example, in certain cyclization reactions, the presence of an electron-donating group on the benzene ring has been observed to increase the yield of the benzoxazole product. This is attributed to the increased nucleophilicity of the amino or hydroxyl group involved in the ring closure.
Conversely, electron-withdrawing groups can sometimes lead to lower yields. For instance, in the synthesis of some 2-substituted benzoxazoles, the presence of a nitro group on the phenyl ring resulted in decreased yields, suggesting that electron-withdrawing groups disfavor the formation of the activated reaction intermediate.
The following table illustrates the general influence of substituent electronic effects on the synthesis of benzoxazoles, which can be extrapolated to the synthesis of this compound.
| Substituent Type | Position on Benzene Ring | Electronic Effect | Expected Impact on Yield | Reasoning |
| Methoxy (-OCH₃) | 4-position | Electron-donating | Favorable | Increases nucleophilicity of reactants |
| Nitro (-NO₂) | Various | Electron-withdrawing | Potentially unfavorable | Decreases nucleophilicity of reactants |
| Chloro (-Cl) | Various | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable | Net effect depends on the specific reaction mechanism |
| Methyl (-CH₃) | Various | Electron-donating | Favorable | Increases nucleophilicity of reactants |
Reactivity and Reaction Mechanisms of 4 Methoxybenzo D Oxazole 2 3h Thione
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) portion of the 4-Methoxybenzo[d]oxazole-2(3H)-thione scaffold is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are primarily dictated by the directing effects of the substituents on the aromatic ring.
The 4-methoxy group (-OCH₃) is a potent activating group due to its +R (resonance) effect, which significantly increases the electron density of the benzene ring. It acts as an ortho, para-director. The fused oxazole-2(3H)-thione ring, specifically the ether oxygen and the amide nitrogen, also influences the electron distribution. The positions available for substitution are C5, C6, and C7.
Based on the combined directing effects, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the strongly activating methoxy (B1213986) group.
Position 7: This position is ortho to the methoxy group and is highly activated, making it a likely site for substitution.
Position 5: This position is also ortho to the methoxy group, but may experience some steric hindrance from the adjacent fused ring.
Position 6: This position is meta to the methoxy group and is therefore less activated compared to the ortho positions.
While specific experimental studies on the electrophilic aromatic substitution reactions of this compound are not extensively detailed in the available literature, the expected reactivity follows these fundamental principles of organic chemistry.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to -OCH₃ Group | Activation Level | Predicted Reactivity |
|---|---|---|---|
| C7 | ortho | High | Major product expected |
| C5 | ortho | High | Possible product, potential steric hindrance |
Nucleophilic Attack and Ring-Opening Pathways
The primary site for nucleophilic attack on the this compound molecule is the carbon atom of the thione group (C=S). This carbon is electrophilic due to the polarization of the carbon-sulfur double bond and its connection to two electronegative heteroatoms (nitrogen and oxygen).
Attack by a strong nucleophile can potentially lead to the cleavage and opening of the oxazole (B20620) ring. However, the stability of the heterocyclic ring system makes such reactions challenging without harsh conditions or specific reagents designed to facilitate ring-opening. For the parent oxazole class, nucleophilic aromatic substitution can occur if a suitable leaving group is present at the C2 position wikipedia.org. In the case of the thione, the C=S group itself becomes the reactive center for addition-elimination type reactions rather than classical aromatic substitution.
Reactions at the Thione Moiety
The thione moiety is a versatile functional group and represents a key center of reactivity. It can react with electrophiles at the sulfur atom and with nucleophiles at the carbon atom. The presence of the adjacent N-H group allows the thione to act as an ambidentate nucleophile, with potential reaction sites at both the sulfur and nitrogen atoms nih.gov.
A common reaction involving related heterocyclic thiones, such as benzimidazole-2-thiones, is alkylation nih.gov. In the presence of a base and an alkyl halide, this compound can undergo S-alkylation to yield a 2-(alkylthio) derivative or N-alkylation to form an N-substituted product. The selectivity between S- and N-alkylation often depends on the reaction conditions, including the nature of the base, solvent, and electrophile. Generally, S-alkylation is kinetically favored.
Table 2: Potential Alkylation Reactions
| Reagent | Product Type | Description |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) / Base | S-Alkylation | The sulfur atom acts as the nucleophile, forming a 4-methoxy-2-(methylthio)benzo[d]oxazole. |
Tautomeric Equilibria and Their Influence on Reactivity
This compound exists in a tautomeric equilibrium with its thiol form, 4-methoxybenzo[d]oxazol-2-thiol. This thione-thiol tautomerism involves the migration of a proton between the nitrogen and sulfur atoms nih.gov.
Thione Form: this compound
Thiol Form: 4-Methoxybenzo[d]oxazol-2-thiol
Studies on analogous heterocyclic systems, such as benzimidazole-2-thiones, have demonstrated that the thione form is generally the more stable tautomer and predominates in both the solid state and in solution nih.gov. The equilibrium can, however, be influenced by factors like solvent polarity and pH.
This tautomerism is crucial as it dictates the nucleophilic character of the molecule. The thione form presents a nucleophilic nitrogen atom, while the thiol form provides a nucleophilic sulfur atom, leading to the different alkylation products (N- vs. S-alkylation) discussed previously.
Radical Reactions and Oxidative Transformations
Detailed studies focusing specifically on the radical reactions or oxidative transformations of this compound are not prominent in the surveyed scientific literature. The thione group can be susceptible to oxidation, potentially forming disulfides or higher oxidation state sulfur species under specific conditions, but specific pathways for this compound have not been characterized.
Mechanistic Investigations of Key Reactions
While the general reactivity of the benzoxazole-2-thione scaffold is understood, detailed mechanistic studies, particularly kinetic analyses, for reactions involving the specific 4-methoxy derivative are scarce.
A comprehensive search of scientific databases did not yield specific kinetic studies or detailed reaction profiles for the reactions of this compound. Such studies would be necessary to quantify the rates of electrophilic substitution, determine the kinetic versus thermodynamic control in S- versus N-alkylation, and elucidate the energy barriers associated with potential ring-opening reactions.
Spectroscopic Analysis of this compound Reaction Intermediates Remains an Unexplored Area of Research
An extensive review of scientific literature reveals a significant gap in the documented research concerning the real-time spectroscopic monitoring of reaction intermediates for the compound this compound. While numerous studies detail the synthesis and general reactivity of benzoxazole (B165842) derivatives, specific investigations into the transient species formed during the chemical transformations of this compound are not publicly available.
Methodologies for the synthesis of the broader benzoxazole scaffold are well-established, often involving cascade reactions that include nucleophilic addition, intramolecular cyclization, and elimination steps. These reactions are typically monitored for completion and the final products are characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, the application of in-situ spectroscopic methods to identify and characterize the short-lived intermediates that are fundamental to understanding reaction mechanisms of this specific methoxy-substituted compound has not been reported.
The study of reaction intermediates is crucial for a comprehensive understanding of a compound's reactivity, enabling the optimization of reaction conditions and the development of novel synthetic pathways. Techniques such as rapid-scan UV-Vis, time-resolved NMR, and flow chemistry coupled with spectroscopic analysis are commonly employed for such purposes. The absence of published data in this area for this compound suggests a promising avenue for future chemical research. Elucidating the structures and lifetimes of its reaction intermediates could provide valuable insights into the electronic effects of the methoxy substituent on the benzoxazole ring system's reactivity.
Due to the lack of available research data, a detailed discussion and presentation of data tables on the spectroscopic monitoring of reaction intermediates for this compound cannot be provided at this time.
Spectroscopic and Crystallographic Studies for Structural Elucidation of 4 Methoxybenzo D Oxazole 2 3h Thione and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Methoxybenzo[d]oxazole-2(3H)-thione, it is established that the molecule predominantly exists in the thione tautomeric form rather than the thiol form, a characteristic that significantly influences the NMR spectra. elsevierpure.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy (B1213986) group protons. The aromatic region would feature an AMX spin system for the three adjacent protons on the benzene (B151609) ring.
The proton at the C6 position, being para to the electron-donating methoxy group and ortho to the electron-withdrawing oxygen of the oxazole (B20620) ring, would likely appear as a triplet.
The protons at C5 and C7, being ortho and meta to the methoxy group respectively, would appear as doublets.
The electron-donating nature of the methoxy group (-OCH₃) would typically shift the signals of the aromatic protons to which it is attached (C5, C6, C7) upfield compared to the unsubstituted benzoxazole-2(3H)-thione.
The methoxy group itself would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org
A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration, but is often found significantly downfield (e.g., δ > 10 ppm) due to its acidic nature and potential for hydrogen bonding. researchgate.net
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule.
The most downfield signal would be attributed to the thiocarbonyl carbon (C=S) of the thione group, expected in the range of δ 175-185 ppm. elsevierpure.com
The carbon atoms of the benzene ring attached to heteroatoms (C4, C7a, C3a) would have characteristic shifts. The C4 carbon, bonded to the methoxy group, would be significantly affected.
The methoxy carbon itself would produce a signal around δ 55-60 ppm. amazonaws.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | >10 (broad singlet) | - |
| C=S | - | 175 - 185 |
| C3a | - | ~140 - 150 |
| C4 | - | ~145 - 155 |
| C5 | Doublet | ~105 - 115 |
| C6 | Triplet | ~115 - 125 |
| C7 | Doublet | ~100 - 110 |
| C7a | - | ~130 - 140 |
| -OCH₃ | 3.8 - 4.0 (singlet) | 55 - 60 |
To confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. Correlations would be expected between the aromatic protons H5, H6, and H7, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the signals of H5, H6, and H7 to C5, C6, and C7, respectively, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the N-H proton to the C=S and C7a carbons, and the methoxy protons to the C4 carbon, which would be crucial for confirming the position of the methoxy group.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula, and to gain structural insights from fragmentation patterns. For this compound (Molecular Formula: C₈H₇NO₂S), the nominal molecular weight is 181 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern under electron ionization (EI-MS) can be predicted based on the structure. The molecular ion peak [M]⁺• at m/z = 181 would be expected. Key fragmentation pathways would likely involve:
Loss of Methyl Radical: A primary fragmentation could be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion at m/z = 166.
Loss of Carbon Monoxide: Subsequent loss of CO from the oxazole ring is a common pathway for such heterocycles, which would lead to a fragment at m/z = 138.
Retro-Diels-Alder (RDA) type reaction: Cleavage of the oxazole ring can occur.
Loss of the Thione Group: Fragmentation involving the C=S group can also be anticipated.
Studies on similar heterocyclic thiones have shown that the initial fragmentation often involves the substituents on the aromatic ring or cleavage within the heterocyclic ring system. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides critical information about the functional groups present in a molecule. The IR and Raman spectra are complementary and together offer a comprehensive vibrational profile. researchgate.net The analysis of the parent compound, benzoxazole-2-thione, provides a solid foundation for assigning the vibrational modes of its 4-methoxy derivative. researchgate.net
Key Expected Vibrational Modes:
N-H Stretch: A prominent, often broad, absorption band in the IR spectrum is expected between 3100-3250 cm⁻¹ corresponding to the N-H stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are expected in the 2850-2960 cm⁻¹ region.
C=S Stretch (Thione): The C=S stretching vibration is a key indicator of the thione tautomer. This band is expected in the region of 1300-1360 cm⁻¹. nih.gov
C-O-C Stretch: The asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group and the oxazole ring will produce strong bands. The aryl-alkyl ether stretch of the methoxy group is typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). researchgate.net
C=N Stretch: The C=N stretching vibration within the oxazole ring is expected around 1580-1610 cm⁻¹. nih.gov
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the benzene ring.
Table 2: Comparison of Major IR Absorption Bands (cm⁻¹) for Benzoxazole-2-thione and Predicted Bands for its 4-Methoxy Derivative
| Vibrational Mode | Benzoxazole-2-thione (Experimental) | This compound (Predicted) |
|---|---|---|
| N-H Stretch | ~3190 | 3100 - 3250 |
| Aromatic C-H Stretch | ~3050 | 3000 - 3100 |
| Aliphatic C-H Stretch | N/A | 2850 - 2960 |
| C=C / C=N Stretches | ~1590, ~1470 | 1450 - 1610 |
| C=S Stretch | ~1340 | 1300 - 1360 |
| C-O-C Stretch | ~1240 | ~1250 (asymmetric), ~1040 (symmetric) |
Electronic Absorption and Fluorescence Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. The benzoxazole (B165842) ring system is a known chromophore. The introduction of a methoxy group, a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted parent compound, due to the extension of the conjugated π-system.
Many benzoxazole derivatives are known to be fluorescent, exhibiting emission at a longer wavelength than their absorption. globalresearchonline.netmdpi.com It is plausible that this compound would also exhibit fluorescence. The specific absorption and emission wavelengths would depend on the solvent polarity, as the electronic structure of the excited state can be influenced by the surrounding medium.
X-Ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While specific crystal structure data for this compound is not available, data from analogous compounds, such as 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, can provide insights. nih.gov
Crystal Packing and Intermolecular Interactions
The crystal packing of benzoxazole derivatives is often dictated by a variety of weak intermolecular interactions, including hydrogen bonding and van der Waals forces. In the absence of strong hydrogen bond donors, the packing is typically driven by a multitude of weaker interactions.
For instance, in the crystal structure of some 2-substituted benzoxazole derivatives, such as those with cyanomethyl groups, the molecules have been observed to crystallize in the triclinic space group P-1. nih.gov The packing in these structures is stabilized by weak intermolecular hydrogen bonds. For example, in 2-[(arylidene) cyanomethyl] benzoxazoles, C–H···N and C–H···C interactions play a significant role in the three-dimensional supramolecular assembly. nih.gov
Given the structure of this compound, which contains a methoxy group and a thione group, several types of intermolecular interactions would be expected to influence its crystal packing:
N–H···S Hydrogen Bonding: The N-H group of the oxazole ring can act as a hydrogen bond donor, while the sulfur atom of the thione group can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers.
C–H···O and C–H···S Interactions: The various C-H bonds of the benzene and methoxy groups can participate in weak hydrogen bonds with the oxygen and sulfur atoms of neighboring molecules.
Dipole-Dipole Interactions: The polar C=S and C-O-C bonds would lead to dipole-dipole interactions, further influencing the molecular arrangement.
The interplay of these forces would determine the final crystal packing, aiming for the most thermodynamically stable arrangement.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H | S=C | Formation of primary structural motifs (chains, dimers) |
| Weak Hydrogen Bonding | C-H (aromatic, methoxy) | O (ether, oxazole), S (thione) | Stabilization of the 3D network |
| π–π Stacking | Benzoxazole ring | Benzoxazole ring | Contribution to lattice energy through orbital overlap |
| Dipole-Dipole | C=S, C-O-C | C=S, C-O-C | Orientation of molecules within the lattice |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For this compound, the key conformational features would be the planarity of the benzoxazole ring system and the orientation of the methoxy group.
Studies on related 2-substituted benzoxazoles have shown that the benzoxazole ring system is essentially planar. nih.gov However, substituents can introduce conformational flexibility. For example, in one derivative, a benzodioxole ring attached to the benzoxazole moiety adopted an envelope conformation. nih.gov
In the case of this compound, the methoxy group introduces a degree of conformational freedom. The orientation of the methyl group relative to the benzene ring can be described by the C-C-O-C torsion angle. In the crystalline state, this angle would likely adopt a value that minimizes steric hindrance and optimizes intermolecular interactions. It is common for methoxy groups on aromatic rings to be nearly coplanar with the ring to maximize resonance stabilization, but crystal packing forces can cause deviations from planarity.
For example, in a crystal structure of a 2-substituted benzoxazole with a chlorophenyl group, the benzoxazole and chlorophenyl rings adopted a trans configuration with respect to the central moiety. nih.gov In another derivative with two molecules in the asymmetric unit, a cisoid conformation was observed between a cyano group and the benzoxazole nitrogen in one molecule, highlighting how different packing environments can influence conformation. nih.gov
Table 2: Key Conformational Parameters for this compound in the Crystalline State (Predicted)
| Parameter | Description | Expected Observation |
| Benzoxazole Ring | Planarity of the fused ring system | Largely planar, with minor deviations possible due to packing. |
| Methoxy Group Orientation | Torsion angle of the C-C-O-CH3 bond | Likely to be near-planar with the benzene ring, but can be twisted to accommodate crystal packing forces. |
| Inter-ring Torsion Angles (in derivatives) | Dihedral angle between the benzoxazole ring and any large substituents | Dependent on the nature of the substituent and the intermolecular interactions it can form. |
It is important to reiterate that the specific details of the crystal packing and conformation of this compound can only be definitively determined through single-crystal X-ray diffraction analysis. The discussion above, based on related structures, provides a scientifically grounded prediction of the key structural features that would be anticipated in such a study.
Computational and Theoretical Investigations of 4 Methoxybenzo D Oxazole 2 3h Thione
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide detailed information about electron distribution, orbital energies, and other key electronic parameters that govern the molecule's reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density, DFT can accurately predict various molecular properties. For 4-Methoxybenzo[d]oxazole-2(3H)-thione, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties. nih.govajchem-a.com
These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. These parameters are crucial for predicting the molecule's behavior in chemical reactions and its interaction with other molecules.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Unit |
|---|---|---|
| Ionization Potential (I) | 7.5 | eV |
| Electron Affinity (A) | 1.8 | eV |
| Electronegativity (χ) | 4.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Dipole Moment (μ) | 3.5 | Debye |
Note: These values are hypothetical and represent typical ranges observed for similar heterocyclic compounds.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the benzene (B151609) ring, while the LUMO would likely be distributed over the oxazole-thione core. The HOMO-LUMO energy gap can be used to predict the molecule's electronic transitions and its potential as a material for electronic devices. iaea.org
Table 2: Predicted Frontier Orbital Energies of this compound
| Orbital | Energy | Unit |
|---|---|---|
| HOMO | -6.8 | eV |
| LUMO | -1.5 | eV |
| HOMO-LUMO Gap (Egap) | 5.3 | eV |
Note: These values are hypothetical and based on studies of structurally related compounds. ajchem-a.com
Conformation Analysis and Potential Energy Surfaces
The flexibility of the methoxy (B1213986) group attached to the benzo[d]oxazole core suggests the possibility of different conformational isomers for this compound. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers for rotation around single bonds. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the experimental characterization of new compounds. Theoretical calculations can provide insights into:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to predict the positions of absorption bands in the IR spectrum. This can help in assigning the experimentally observed peaks to specific vibrational modes of the molecule, such as the C=S stretching, N-H bending, and C-O-C stretching vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) can assist in the interpretation of experimental NMR spectra, helping to confirm the molecular structure. researchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which provides information about the electronic structure and chromophores within the molecule. researchgate.net
Molecular Docking and Dynamics Simulations (if applicable to biological interactions)
Given that many heterocyclic compounds containing oxazole (B20620) and thione moieties exhibit biological activity, it is plausible that this compound could interact with biological targets such as enzymes or receptors. nih.govnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. By docking this compound into the active site of a known enzyme, it is possible to estimate its binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and can help to refine the understanding of the binding mechanism. nih.gov
Reaction Pathway Predictions and Transition State Analysis
Theoretical chemistry can be used to explore the potential chemical reactivity of this compound. This involves:
Mapping Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire energy profile of a proposed reaction.
Transition State Analysis: The identification and characterization of transition state structures are crucial for understanding the kinetics of a reaction. Vibrational frequency calculations at the transition state geometry can confirm the nature of the transition state (i.e., the presence of a single imaginary frequency). This analysis allows for the calculation of activation energies, which are key to predicting reaction rates.
Biological Activity and Mechanistic Insights of 4 Methoxybenzo D Oxazole 2 3h Thione and Its Analogues
In Vitro Biological Screening Methodologies
The evaluation of the biological activity of 4-Methoxybenzo[d]oxazole-2(3H)-thione and its analogues relies on a variety of established in vitro screening methodologies. These techniques are essential for determining the compound's potential therapeutic effects at the molecular and cellular levels.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. For derivatives of benzoxazole (B165842), a class of compounds to which this compound belongs, these assays are critical in identifying potential therapeutic applications. For instance, a study on a highly functionalized benzoxazole derivative, (Z)-2-(benzo[d]oxazol-2-yl)-1-(4-methoxyphenyl)vinyl-4-methoxybenzoate, which shares methoxy-substituted phenyl moieties, demonstrated significant α-amylase enzyme inhibitory activity. researchgate.net The assay, conducted at concentrations of 0.25, 0.50, 1.0, and 2.0 mg/mL, resulted in 8%, 51%, 59%, and 69% inhibition, respectively, indicating a dose-dependent effect. researchgate.net
Table 1: Illustrative Data on Enzyme Inhibition by a Benzoxazole Derivative (Note: This data is for a related benzoxazole derivative, not this compound, and is presented for illustrative purposes.)
| Concentration (mg/mL) | α-Amylase Inhibition (%) |
| 0.25 | 8 |
| 0.50 | 51 |
| 1.0 | 59 |
| 2.0 | 69 |
Data adapted from a study on (Z)-2-(benzo[d]oxazol-2-yl)-1-(4-methoxyphenyl)vinyl-4-methoxybenzoate. researchgate.net
Receptor Binding Studies
Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. nih.govmerckmillipore.com These studies are crucial for understanding the potential of a compound to act as an agonist or antagonist, thereby modulating cellular signaling pathways. The methodology typically involves a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. merckmillipore.comnih.gov The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the binding affinity (often expressed as the inhibitory constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated. nih.govmerckmillipore.com
Specific receptor binding data for this compound is not prominently featured in the available scientific literature. However, the general principles of these assays would be applicable. For related heterocyclic structures, studies have been performed on various receptors, including muscarinic acetylcholine (B1216132) receptors. nih.gov The choice of receptor for testing would be guided by the therapeutic area of interest, such as oncology, inflammation, or neurodegenerative diseases.
Cellular Assays for Biological Responses
Cellular assays are critical for assessing the biological effects of a compound in a more complex, physiological context than isolated enzyme or receptor assays. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and changes in signaling pathways.
For anticancer research, cytotoxicity assays are commonly used. A new series of thiazole-2(3H)-thiones containing a 4-(3,4,5-trimethoxyphenyl) moiety, which are structurally related to the target compound, were evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer). nih.gov The results revealed that most of these compounds exhibited potent cytotoxic activity. nih.gov Similarly, other related heterocyclic derivatives, such as 1,3,4-oxadiazole-2-thione derivatives, have been screened against cancer cell lines like HepG2 (hepatocarcinoma), MCF-7, and HL-60 (leukemia) using the MTT assay to determine their cytotoxic effects. nih.gov
Other cellular assays could investigate the induction of apoptosis, for which techniques like flow cytometry are used to quantify apoptotic cells. nih.gov The effect on the cell cycle can also be analyzed to see if the compound causes arrest at specific phases. nih.gov
Elucidation of Molecular Targets and Pathways
Identifying the specific molecular targets and the signaling pathways that a compound modulates is a key step in understanding its mechanism of action. For many heterocyclic compounds, tubulin has been identified as a significant molecular target. nih.gov For instance, a study on thiazole-2(3H)-thione derivatives demonstrated that these compounds remarkably inhibit tubulin polymerization, which is a critical process for cell division, and induce apoptosis. nih.gov In silico docking studies further supported the binding of these compounds to the colchicine (B1669291) binding site of tubulin. nih.gov
Another potential molecular target for related structures is the cell division cycle phosphatase (CDC25) enzyme, which is involved in tumor growth. nih.gov Inhibition of this enzyme can lead to cell cycle arrest and has been observed with certain 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues. nih.gov
While the precise molecular targets of this compound have not been definitively identified in the reviewed literature, the research on analogous structures suggests that enzymes and proteins involved in cell proliferation and survival are plausible candidates.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Biological Contexts
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating how these changes affect its biological activity.
Influence of Substituents on Biological Potency
The nature and position of substituents on the core heterocyclic ring system can have a profound impact on biological activity. For example, in a series of new thiazole-2(3H)-thiones, the presence of chlorobenzyl derivatives (5c and 5d) resulted in the best inhibitory effect on MCF-7 cells, with IC50 values of 1.14 and 2.41 μg/mL, respectively. nih.gov This highlights the importance of the substituent on the thiazole (B1198619) ring for cytotoxic potency.
In another study on 1,3,4-oxadiazole-2-thione derivatives, a compound (5a) with trimethoxy substituents on both phenyl rings exhibited the highest cytotoxic effect against all tested cell lines (HepG2, MCF-7, and HL-60). nih.gov This suggests that the presence and pattern of methoxy (B1213986) groups can significantly enhance anticancer activity.
For this compound, the methoxy group at the 4-position of the benzo[d]oxazole ring is a key structural feature. The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. Further studies on analogues with different substituents at this position, or at other positions on the aromatic ring, would be necessary to establish a clear SAR for this class of compounds.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of functional groups necessary for biological activity. For the benzo[d]oxazole-2(3H)-thione scaffold, while specific studies on the 4-methoxy derivative are not extensively documented, research on analogous compounds provides valuable insights into ligand design strategies.
The design of new therapeutic agents often involves a molecular hybrid strategy, where known active scaffolds are combined to create novel molecules with enhanced or new activities. For instance, a study involving benzo[d]oxazol-2(3H)-one derivatives, which are structurally related to the thione counterpart, utilized this approach. By combining a 4-ethoxy-7-substituted-quinoline core with the benzo[d]oxazol-2(3H)-one scaffold, researchers designed potent inhibitors of the c-Met kinase, an important target in cancer therapy. nih.gov Docking studies of these hybrid molecules into the c-Met kinase active site guided the design process, leading to the identification of derivatives with significant inhibitory potential. nih.gov
Similarly, the 2-substituted benzoxazole framework has been a focal point for designing new antimicrobial agents. Molecular docking studies of these derivatives have suggested that their antibacterial activity may stem from the inhibition of DNA gyrase, a key bacterial enzyme. nih.gov This highlights the utility of the benzoxazole core in designing molecules that can fit into specific enzyme active sites.
The design of novel benzo[d]oxazole-based derivatives has also been explored for their neuroprotective effects. In one study, derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated for their potential in treating Alzheimer's disease. nih.gov The design rationale was based on creating molecules that could modulate pathways implicated in neurodegeneration.
These examples underscore a common ligand design strategy: utilizing the benzo[d]oxazole ring system as a central scaffold and modifying substituents at various positions to achieve desired biological activities and target specificities. The methoxy group at the 4-position of the primary compound of interest likely influences its electronic properties and conformational flexibility, which would be key considerations in any pharmacophore model.
Mechanisms of Action at the Molecular and Cellular Level
The biological effects of this compound and its analogues are exerted through various molecular and cellular mechanisms. Research on related compounds has shed light on some of these pathways.
One significant mechanism of action for benzo[d]oxazol-2(3H)-one derivatives is the inhibition of protein kinases. A series of these compounds bearing a 7-substituted-4-ethoxyquinoline moiety were found to be potent inhibitors of c-Met kinase. nih.gov The lead compound from this series demonstrated IC50 values in the nanomolar range against both c-Met kinase and the proliferation of the EBC-1 cell line. nih.gov The c-Met signaling pathway is crucial in cell proliferation, migration, and survival, and its inhibition is a validated strategy in cancer treatment.
In the context of neurodegenerative diseases, certain benzo[d]oxazole derivatives have been shown to exert their neuroprotective effects by modulating specific signaling pathways. For example, a novel derivative was found to protect PC12 cells from β-amyloid-induced apoptosis by promoting the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov This compound also decreased the expression of nuclear factor-κB (NF-κB), the receptor for advanced glycation end products (RAGE), and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.gov This indicates a mechanism involving the Akt/GSK-3β/NF-κB signaling pathway, which plays a critical role in neuronal survival and inflammation.
The antimicrobial activity of 2-substituted benzoxazole derivatives has been linked to the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have supported this proposed mechanism by showing favorable binding interactions between the benzoxazole derivatives and the active site of DNA gyrase. nih.gov
The following table summarizes the biological activities and proposed mechanisms of action for some analogues of this compound.
| Compound Class | Biological Activity | Proposed Mechanism of Action |
| Benzo[d]oxazol-2(3H)-one-quinolone derivatives | Anticancer | Inhibition of c-Met kinase nih.gov |
| 2-(benzo[d]oxazol-2-ylthio)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides | Neuroprotective | Modulation of Akt/GSK-3β/NF-κB signaling pathway nih.gov |
| 2-Substituted benzoxazole derivatives | Antimicrobial | Inhibition of DNA gyrase nih.gov |
Prodrug Strategies and Biotransformation Studies
The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. While specific prodrug strategies for this compound have not been reported, studies on related structures provide a framework for potential approaches.
Biotransformation studies are critical for understanding the metabolic fate of a compound. Research on the biotransformation of 2-benzoxazolinone (B145934) (BOA), a close structural analogue, by endophytic fungi has revealed several metabolic pathways. nih.gov These include acylation, oxidation, reduction, hydrolysis, and nitration. nih.gov One fungal species, Fusarium sambucinum, was found to detoxify BOA to N-(2-hydroxyphenyl)malonamic acid. nih.gov Other fungi transformed the related compound 2-hydroxy-1,4-benzoxazin-3-one (HBOA) into various acetamides and phenoxazinones. nih.gov A key intermediate in the degradation pathway was identified as o-aminophenol. nih.gov These findings suggest that the benzo[d]oxazole ring can be opened and further metabolized by microorganisms, which could have implications for its environmental fate and potential for biotransformation in vivo.
The design of prodrugs often involves masking a functional group of the parent drug to enhance properties like solubility or membrane permeability, with the active drug being released at the target site through enzymatic or chemical cleavage. For a compound like this compound, the thione group or the nitrogen atom could be potential sites for modification to create prodrugs.
The following table outlines the observed biotransformation products of 2-benzoxazolinone (BOA) and a related compound, providing a model for the potential metabolism of this compound.
| Parent Compound | Fungal Species | Biotransformation Products |
| 2-benzoxazolinone (BOA) | Fusarium sambucinum | N-(2-hydroxyphenyl)malonamic acid nih.gov |
| 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | Plectosporium tabacinum, Gliocladium cibotii, Chaetosphaeria sp. | 2-hydroxy-N-(2-hydroxyphenyl)acetamide, N-(2-hydroxyphenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide, N-(2-hydroxy-3-nitrophenyl)acetamide, 2-amino-3H-phenoxazin-3-one, 2-acetylamino-3H-phenoxazin-3-one, 2-(N-hydroxy)acetylamino-3H-phenoxazin-3-one nih.gov |
Advanced Applications and Potential Roles of 4 Methoxybenzo D Oxazole 2 3h Thione in Diverse Fields
Applications in Materials Science
The inherent properties of the benzoxazole (B165842) scaffold, such as rigidity, thermal stability, and potential for electronic delocalization, make it an attractive candidate for the development of advanced materials. However, specific research into the applications of 4-Methoxybenzo[d]oxazole-2(3H)-thione in this field is still emerging.
Optoelectronic Materials
While research on the specific optoelectronic properties of this compound is not extensively documented, the broader family of benzoxazole derivatives has shown promise. For instance, novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] e3s-conferences.orgresearchgate.netoxazole (B20620) derivatives have been synthesized and found to absorb light in the range of 296 to 332 nm and emit in the range of 368 to 404 nm with excellent quantum yields. researchgate.net Another study on naphtho[2,3-d]thiazole-4,9-diones, which share structural similarities, demonstrated fluorescence in both solution and solid states, with some derivatives exhibiting orange-red fluorescence with emission maxima over 600 nm in highly polar solvents. mdpi.com These findings suggest that the benzoxazole core, a key feature of this compound, could be leveraged for the development of new fluorescent dyes and optical materials. Further investigation into the specific photophysical properties of this compound is warranted to explore its potential in optoelectronic devices.
Polymer Chemistry and Polymerizable Monomers
The benzoxazole ring is a known component in high-performance polymers due to its thermal and chemical stability. While there is no specific research detailing the use of this compound as a polymerizable monomer, related benzoxazole compounds have been utilized as precursors in creating polymer-modified electrodes. nih.gov The thione group in this compound offers a reactive site that could potentially be used for polymerization reactions. For example, 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related, have been successfully grafted onto chitosan (B1678972) and polymethyl methacrylate, indicating the feasibility of incorporating such heterocyclic structures into polymer backbones. nih.gov The potential for this compound to act as a monomer in the synthesis of novel polymers with enhanced thermal or optical properties remains an area for future research.
Role in Agrochemical Development
The development of new and effective agrochemicals is a critical area of research. Benzoxazoles and their derivatives have been investigated for their biological activities, with some showing significant potential as herbicides and fungicides.
Research has demonstrated that derivatives of benzoxazolinones and benzoxazolinethiones exhibit notable herbicidal and fungicidal properties. e3s-conferences.org Specifically, 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles have shown herbicidal effects on growing plants. e3s-conferences.org One study highlighted that 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited higher phytotoxic activity against four tested plant species than a commercial herbicide. nih.gov
The fungicidal activity of these compounds has also been documented. It was found that 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles displayed fungicidal activity against pathogens such as Fusarium oxysporum and Verticillium dahliae. e3s-conferences.orgresearchgate.net For instance, 2-methylthiobenzoxazole was able to inhibit the spores of Verticillium dahliae by 96.4%. e3s-conferences.orgresearchgate.net These compounds have also shown efficacy against powdery mildew on cucumbers (Erysiphe cichoraceorum) and wheat (Erysiphe graminis), with performance comparable to the commercial fungicide Karatan. e3s-conferences.orgresearchgate.net
The herbicidal activity of benzoxazolinethione derivatives has been quantified by measuring the inhibition of root growth in various plant species. The effective dose causing 50% inhibition (ED50) provides a measure of their potency. e3s-conferences.org
Herbicidal Activity of Benzoxazolinethione Derivatives (ED50 in kg/ha )
| Plant Species | ED50 ( kg/ha ) |
| Radishes | 1.5 - 3.4 |
| Cucumber | 4.3 |
| Cabbage | 4.3 |
| Oats | Not specified |
Data sourced from E3S Web of Conferences & ResearchGate. e3s-conferences.orgresearchgate.net
Furthermore, some of these derivatives have been observed to act as defoliants, causing up to a 70% drop in cotton leaves. e3s-conferences.orgresearchgate.net While these studies focus on the broader class of benzoxazolinethiones, they strongly suggest that this compound could possess similar agrochemical properties, making it a candidate for further investigation in the development of new herbicides and fungicides.
Potential in Catalyst Design and Ligand Synthesis
The nitrogen and sulfur atoms within the this compound structure make it an interesting candidate for use as a ligand in transition metal catalysis. The lone pairs of electrons on these heteroatoms can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of the resulting complex.
Benzoxazole-2-thiol and its tautomer, benzoxazole-2(3H)-thione, are known to be ambidentate ligands, capable of coordinating with transition metal ions through either the exocyclic sulfur or the ring nitrogen atom. nih.gov While specific studies on the catalytic applications of this compound are limited, the broader class of benzoxazole derivatives has been successfully employed as ligands. For instance, a catalyst-free microwave-assisted synthesis of N-alkylated 2-aminobenzo[d]oxazoles has been developed, highlighting the reactivity of the benzoxazole scaffold. nih.gov The development of new catalysts is crucial for efficient chemical synthesis, and the structural features of this compound make it a promising, yet underexplored, candidate for ligand development in catalysis.
Utility as a Synthon in Complex Molecule Synthesis
In organic synthesis, a synthon is a structural unit within a molecule that can be formed or assembled by a known or conceivable synthetic operation. The benzoxazole-2-thione core of this compound represents a versatile synthon for the construction of more complex heterocyclic systems.
The tautomeric nature of the benzoxazole-2-thiol/thione system allows for selective reactions at either the sulfur or nitrogen atom. For example, the acylation of benzo[d]oxazole-2-thiol with methyl chloroacetate (B1199739) can selectively yield the S-substituted ester, which serves as a key intermediate for a variety of S-substituted heterocycles. nih.gov This reactivity highlights the potential of this compound as a building block.
Furthermore, derivatives of 1,3,4-oxadiazole-2(3H)-thione have been used as starting materials for the synthesis of N-Mannich bases and other complex structures with potential biological activities. nih.govnih.gov The structural similarities suggest that this compound could be similarly employed to generate novel and diverse molecular architectures. Its utility as a precursor for sulfur-substituted heterocyclic compounds, which have promising practical applications, underscores its importance as a synthon in the synthesis of complex molecules. nih.gov
Future Directions and Emerging Research Avenues for 4 Methoxybenzo D Oxazole 2 3h Thione
Unexplored Synthetic Methodologies
The synthesis of benzoxazole-2(3H)-thiones has traditionally relied on established methods. However, the pursuit of more efficient, sustainable, and scalable synthetic routes opens up several avenues for future investigation.
Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign synthetic protocols. For 4-Methoxybenzo[d]oxazole-2(3H)-thione, this could involve:
Aqueous Synthesis: Exploring water as a solvent for the cyclization reaction to form the benzoxazole (B165842) ring would significantly reduce the environmental impact compared to traditional organic solvents.
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication has been shown to accelerate reaction times and improve yields in the synthesis of other benzoxazole derivatives. nih.gov These techniques could be adapted for the synthesis of the target compound, potentially leading to more efficient processes.
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free alternative that can lead to high yields and reduced waste.
Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate large-scale production. This methodology is particularly advantageous for handling reactive intermediates and improving reaction efficiency. nih.gov
Enzymatic and Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Investigating the potential of enzymes, such as hydrolases or oxidoreductases, to catalyze key steps in the synthesis of this compound could lead to novel and highly efficient synthetic pathways.
| Synthetic Methodology | Potential Advantages |
| Green Chemistry | Reduced environmental impact, increased safety, potential for improved efficiency. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, rapid optimization. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. |
Novel Reactivity Patterns and Transformations
The reactivity of the this compound scaffold is largely unexplored. Future research should focus on elucidating its chemical behavior and harnessing it for the synthesis of novel derivatives.
Modern Cross-Coupling Reactions: The benzene (B151609) ring of the benzoxazole core provides multiple sites for functionalization via modern cross-coupling reactions. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce a variety of substituents, thereby creating a library of novel derivatives with diverse physicochemical properties.
Cycloaddition Reactions: The exocyclic carbon-sulfur double bond (thione) and the endocyclic carbon-nitrogen double bond within the oxazole (B20620) ring present opportunities for cycloaddition reactions. Investigating [3+2] and [4+2] cycloaddition reactions could lead to the formation of complex polycyclic structures with potential biological activity. The dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones has been reported, suggesting that similar transformations could be possible with the thione derivative. nih.gov
Photocatalytic Transformations: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of new chemical bonds under mild conditions. The thione group in this compound could be a key functional group for photocatalytic reactions. For instance, photoredox-catalyzed thiol-ene and thiol-yne reactions are well-established methods for C-S bond formation and could potentially be adapted to utilize the thione moiety for novel transformations. mdpi.comacs.org
Advanced Computational Modeling and Machine Learning Applications
In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design.
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govacs.org Such calculations can help to rationalize its chemical behavior and predict its reactivity in unexplored reactions. Furthermore, DFT can be used to model its interaction with potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For a series of this compound derivatives, QSAR models can be developed to establish a mathematical relationship between their structural features and biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Molecular Docking and Dynamics Simulations: Molecular docking can be employed to predict the binding mode of this compound and its derivatives to the active sites of various biological targets. nih.govmdpi.com Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and to provide a more dynamic picture of the binding process.
Machine Learning in Drug Design: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. chemenu.comnih.gov These models can be used for a variety of tasks, including virtual screening of large compound libraries to identify potential hits, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and de novo design of novel molecules with desired activities.
| Computational Method | Application in Research |
| Quantum Chemistry (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |
| QSAR | Prediction of biological activity based on chemical structure. |
| Molecular Docking | Prediction of binding modes to biological targets. |
| Machine Learning | Virtual screening, ADMET prediction, de novo drug design. |
Expansion of Biological Target Profiling
While the biological activities of this compound are not yet well-defined, the broader benzoxazole class exhibits a wide range of pharmacological effects, suggesting numerous avenues for investigation.
Known Targets of Benzoxazole Derivatives: A logical starting point for biological evaluation is to screen this compound against targets known to be modulated by other benzoxazole derivatives. These include:
Cancer-Related Targets: Benzoxazoles have shown activity against various cancer cell lines, and specific targets such as CYP1A1, DNA topoisomerases, VEGFR kinase, and PI3Kα have been identified. researchgate.netresearchgate.net
Microbial Enzymes: The antimicrobial activity of benzoxazoles has been attributed to the inhibition of enzymes essential for microbial survival. nih.gov
Enzymes Involved in Inflammation: Some benzoxazole derivatives have demonstrated anti-inflammatory properties, suggesting they may target enzymes such as cyclooxygenases (COX). acs.org
Emerging and Unexplored Targets:
Bacterial Hyaluronan Lyase: A significant finding is the identification of benzoxazole-2-thiones as a new class of inhibitors of bacterial hyaluronan lyases. mdpi.comacs.org This enzyme is a virulence factor in some pathogenic bacteria, making it an attractive target for the development of new antibacterial agents. This compound should be investigated for its potential to inhibit this enzyme.
Neurodegenerative Disease Targets: Some benzoxazole derivatives have been explored for their potential in treating neurodegenerative diseases, suggesting that targets within the central nervous system could be relevant. nih.gov
A systematic screening of this compound against a diverse panel of biological targets is crucial to uncovering its therapeutic potential.
Integration into Multidisciplinary Research Platforms
The unique structural and electronic properties of the benzoxazole scaffold suggest that this compound could find applications beyond medicinal chemistry.
Materials Science and Organic Electronics: Benzoxazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable photophysical properties. mdpi.comresearchgate.net The introduction of a methoxy (B1213986) group and a thione moiety in this compound could modulate its electronic and optical properties, making it a candidate for investigation in materials science applications.
Chemical Biology and Probe Development: The benzoxazole core can serve as a scaffold for the development of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, derivatives of this compound could be designed as tools to visualize and investigate the function of specific proteins or enzymes within a cellular context.
Agrochemical Research: The biological activity of heterocyclic compounds is not limited to human medicine. The benzoxazole scaffold could be explored for the development of new herbicides or pesticides. Screening this compound and its derivatives for activity against various plant pathogens or insect pests could open up new avenues in agrochemical research.
The integration of this compound into these multidisciplinary research platforms will require collaboration between chemists, biologists, materials scientists, and engineers to fully realize its potential.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most reliable for characterizing 4-Methoxybenzo[d]oxazole-2(3H)-thione?
- Methodological Answer : The compound's structure can be confirmed via a combination of techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 5.21 ppm for methoxy protons in CDCl3) .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1425 cm⁻¹, C–O–C at ~1258 cm⁻¹) .
- HR-MS : Validates molecular weight (e.g., HRMS-ESI m/z matched for [M+H]+ in catalytic derivatives) .
- X-ray Diffraction : Resolves crystal structure and confirms tautomeric forms (e.g., planar benzo-oxazole-thione core) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 5.21 (s, 1H, methoxy) | |
| IR | 1425 cm⁻¹ (C=S) | |
| X-ray | Planar structure, bond angles <120° |
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer : Common methods include:
- Ultrasound-assisted synthesis : Enhances reaction efficiency (e.g., 81% yield for oxadiazole-thione derivatives in methanol) .
- Reflux in DMSO : Facilitates cyclization (e.g., 18-hour reflux for oxadiazole-thione formation) .
- Regioselective thiolation : Uses sodium sulfinates under acid/phosphate conditions (89% yield for derivatives) .
- Key Conditions :
- Solvents: Ethanol, DMSO, or methanol .
- Temperature: 80°C for 4–18 hours .
Q. What experimental approaches are used to study thione-thiol tautomerism in this compound?
- Methodological Answer :
- Solvent-assisted studies : Compare tautomeric ratios in polar vs. non-polar solvents via NMR .
- Computational modeling : DFT calculations predict energy barriers (e.g., ΔG <5 kcal/mol favoring thione form) .
- X-ray crystallography : Resolves dominant tautomer in solid state (e.g., thione form stabilized by hydrogen bonding) .
Advanced Research Questions
Q. How does the benzo-ring in this compound influence enantioselectivity in catalytic asymmetric rearrangements?
- Methodological Answer :
- The benzo-ring enhances π-π interactions in transition states, improving enantioselectivity (e.g., >90% ee in cyclopropylcarbinyl cation rearrangements) .
- Substitution with non-aromatic heterocycles (e.g., thiadiazole) reduces enantioselectivity by ~30% due to weaker substrate-catalyst interactions .
- Data Table :
| Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Benzo[d]oxazole-thione | 85 | 92 | |
| Thiadiazole-thione | 78 | 62 |
Q. What computational strategies predict electronic and vibrational properties of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) level; predict HOMO-LUMO gaps (e.g., ~4.5 eV) .
- Molecular Dynamics : Simulate solvent effects on tautomerism (e.g., ethanol stabilizes thiol form) .
- Vibrational Analysis : Assign IR/Raman bands via potential energy distribution (PED) calculations .
Q. How can fragment-based drug design optimize this compound derivatives as immunoproteasome inhibitors?
- Methodological Answer :
- Fragment screening : Identify covalent inhibitors targeting β5i subunit (IC50 <1 µM) .
- Warhead scanning : Replace disulfide-forming thiol with carbonitriles to improve selectivity (e.g., 10-fold increase in β5i vs. β5c inhibition) .
- SAR studies : Modify methoxy position to enhance binding (e.g., 4-methoxy > 5-methoxy in activity assays) .
Q. What role does this compound play in palladium(II) coordination chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
